An In-depth Technical Guide to 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogues and fundamental chemical principles to offer a detailed profile. This includes a proposed synthetic pathway, predicted spectroscopic and physicochemical properties, and a discussion of its potential biological activities, particularly in the context of antimicrobial drug discovery. The benzimidazole scaffold is a well-established pharmacophore, and this guide aims to provide a solid foundation for researchers and drug development professionals interested in exploring the potential of this particular derivative.
Introduction
Benzimidazole and its derivatives represent a cornerstone in the field of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The structural similarity of the benzimidazole nucleus to purine allows for its interaction with various biological macromolecules, making it a privileged scaffold in drug design. The introduction of a thiopropanoic acid moiety at the 2-position of the benzimidazole ring, to form 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid, presents an interesting molecule with potential for novel biological activity. The carboxylic acid group can enhance solubility and provide a handle for further chemical modification, while the thioether linkage and the benzimidazole core are known to contribute to bioactivity. This guide will delve into the synthesis, characterization, and potential utility of this compound.
Synthesis of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid
A robust and widely utilized method for the synthesis of 2-thio-substituted benzimidazoles involves the nucleophilic substitution reaction of 2-mercaptobenzimidazole with a suitable halo-alkanoic acid.[3] In the case of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid, the logical synthetic precursor is 2-bromopropanoic acid. The reaction is typically carried out in the presence of a base to deprotonate the thiol group of 2-mercaptobenzimidazole, thereby activating it as a nucleophile.
Proposed Synthetic Protocol
The following protocol is a proposed method based on established procedures for similar compounds.[3]
Reaction Scheme:
Figure 1: Proposed synthesis of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid.
Materials:
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2-Mercaptobenzimidazole
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2-Bromopropanoic acid
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Potassium hydroxide (KOH) or other suitable base
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Absolute ethanol or other suitable polar aprotic solvent
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Distilled water
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Hydrochloric acid (HCl) for acidification
Step-by-Step Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzimidazole (1 equivalent) and potassium hydroxide (1 equivalent) in absolute ethanol.
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Nucleophilic Substitution: To the stirred solution, add 2-bromopropanoic acid (1 equivalent) dropwise at room temperature.
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Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: After completion of the reaction, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.
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Purification: The resulting residue is dissolved in a minimal amount of water and filtered to remove any insoluble impurities. The filtrate is then acidified with dilute hydrochloric acid to precipitate the product. The solid product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water.
Physicochemical and Spectroscopic Properties
Due to the limited availability of experimental data for 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid, the following properties are a combination of known data for the core structure and predicted values based on its chemical composition.
Physicochemical Properties
| Property | Value/Description | Source |
| CAS Number | 21547-70-6 | [4] |
| Molecular Formula | C₁₀H₁₀N₂O₂S | [4] |
| Molecular Weight | 222.26 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| Melting Point | Not reported in the literature. | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, and aqueous base. Limited solubility in nonpolar solvents. | Inferred |
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on the analysis of related compounds and the known spectral characteristics of the constituent functional groups.
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole ring, the methine and methyl protons of the propanoic acid chain, and the acidic proton of the carboxylic acid.
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δ 12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
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δ 7.2-7.6 ppm (m, 4H): Aromatic protons of the benzimidazole ring.
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δ 4.0-4.5 ppm (q, 1H): Methine proton (-CH-) of the propanoic acid moiety, coupled to the adjacent methyl group.
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δ 1.5-1.8 ppm (d, 3H): Methyl protons (-CH₃) of the propanoic acid moiety, coupled to the methine proton.
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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δ 170-175 ppm: Carbonyl carbon of the carboxylic acid.
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δ 150-155 ppm: C2 carbon of the benzimidazole ring (attached to sulfur).
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δ 110-145 ppm: Aromatic carbons of the benzimidazole ring.
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δ 40-45 ppm: Methine carbon (-CH-) of the propanoic acid moiety.
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δ 15-20 ppm: Methyl carbon (-CH₃) of the propanoic acid moiety.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
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3200-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
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3100-3000 cm⁻¹: Aromatic C-H stretching.
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2900-2800 cm⁻¹: Aliphatic C-H stretching.
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~1700 cm⁻¹: C=O stretching of the carboxylic acid.
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~1620, 1580, 1450 cm⁻¹: C=C and C=N stretching of the benzimidazole ring.
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~700-600 cm⁻¹: C-S stretching.
3.2.4. Mass Spectrometry
The mass spectrum (Electron Ionization) is expected to show the molecular ion peak (M⁺) at m/z 222. Key fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the C-S bond.
Chemical Reactivity
The chemical reactivity of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid is dictated by its functional groups: the benzimidazole ring, the thioether linkage, and the carboxylic acid.
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Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction. This provides a versatile handle for creating a library of derivatives for structure-activity relationship (SAR) studies.
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Benzimidazole Ring: The N-H proton of the imidazole ring can be alkylated or acylated. The aromatic ring can undergo electrophilic substitution, although the reaction conditions need to be carefully controlled.
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Thioether Linkage: The sulfur atom can be oxidized to a sulfoxide or a sulfone, which can significantly alter the electronic properties and biological activity of the molecule.
Potential Applications in Drug Development
Antimicrobial Activity
The benzimidazole scaffold is a common feature in many antimicrobial agents.[1][2] Derivatives of 2-mercaptobenzimidazole have shown promising antibacterial and antifungal activities.[5] The presence of the thioether and carboxylic acid moieties in the target compound may contribute to its antimicrobial profile by influencing its ability to penetrate microbial cell membranes and interact with intracellular targets. It is hypothesized that this compound could exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Workflow for Antimicrobial Screening:
Figure 2: A typical workflow for evaluating the antimicrobial potential.
Conclusion
2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid is a promising, yet understudied, member of the benzimidazole family of heterocyclic compounds. Based on the established chemistry and biology of its structural analogues, it is a viable candidate for synthesis and biological evaluation, particularly in the search for new antimicrobial agents. This technical guide provides a foundational understanding of its synthesis, predicted chemical properties, and potential applications, serving as a valuable resource for researchers initiating studies on this compound. Further experimental validation of the properties and activities discussed herein is warranted to fully elucidate the potential of this molecule in drug discovery and development.
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